molecular formula C16H9F3O2 B14123055 4'-(Trifluoromethyl)flavone

4'-(Trifluoromethyl)flavone

Cat. No.: B14123055
M. Wt: 290.24 g/mol
InChI Key: XISMXQJXDBDZSJ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one is a compound that belongs to the class of chromones, which are oxygen-containing heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a chromone structure. Chromones are known for their diverse biological activities and therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromone derivatives.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic benefits in treating various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzoic acid
  • Trifluoromethylpyridine

Uniqueness

2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one is unique due to its chromone structure combined with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H9F3O2

Molecular Weight

290.24 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]chromen-4-one

InChI

InChI=1S/C16H9F3O2/c17-16(18,19)11-7-5-10(6-8-11)15-9-13(20)12-3-1-2-4-14(12)21-15/h1-9H

InChI Key

XISMXQJXDBDZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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